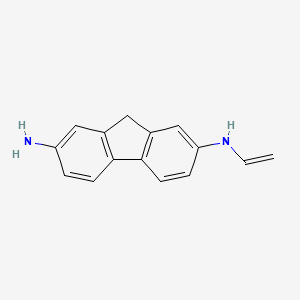
N~2~-Ethenyl-9H-fluorene-2,7-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-Ethenyl-9H-fluorene-2,7-diamine is an organic compound with the molecular formula C15H14N2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains two amino groups at the 2 and 7 positions, as well as an ethenyl group at the N2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Ethenyl-9H-fluorene-2,7-diamine typically involves the following steps:
Starting Material: The synthesis begins with fluorene, which can be obtained from coal tar or synthesized by dehydrogenation of diphenylmethane.
Ethenylation: The ethenyl group is introduced at the N2 position through a reaction with an appropriate ethenylating agent under suitable conditions.
Industrial Production Methods
Industrial production of N2-Ethenyl-9H-fluorene-2,7-diamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N~2~-Ethenyl-9H-fluorene-2,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino groups or the ethenyl group.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various acylated or alkylated derivatives.
Scientific Research Applications
N~2~-Ethenyl-9H-fluorene-2,7-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives may have potential as biological probes or in drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an anticancer agent.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N2-Ethenyl-9H-fluorene-2,7-diamine involves its interaction with molecular targets such as enzymes or receptors. The amino groups and the ethenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Fluorene: The parent compound, which lacks the amino and ethenyl groups.
2,7-Diaminofluorene: Similar to N2-Ethenyl-9H-fluorene-2,7-diamine but without the ethenyl group.
2-Ethynyl-9H-fluorene: Contains an ethynyl group instead of an ethenyl group.
Uniqueness
N~2~-Ethenyl-9H-fluorene-2,7-diamine is unique due to the presence of both amino groups and an ethenyl group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
63002-48-2 |
|---|---|
Molecular Formula |
C15H14N2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-N-ethenyl-9H-fluorene-2,7-diamine |
InChI |
InChI=1S/C15H14N2/c1-2-17-13-4-6-15-11(9-13)7-10-8-12(16)3-5-14(10)15/h2-6,8-9,17H,1,7,16H2 |
InChI Key |
GEJYNDCYEPNHRR-UHFFFAOYSA-N |
Canonical SMILES |
C=CNC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


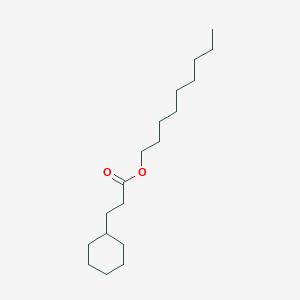
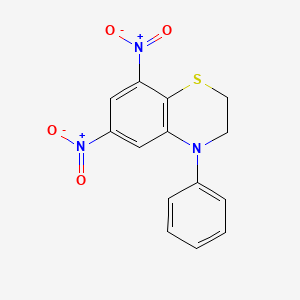

![8,8-Dichloro-6-methoxybicyclo[4.2.0]octan-7-one](/img/structure/B14500354.png)


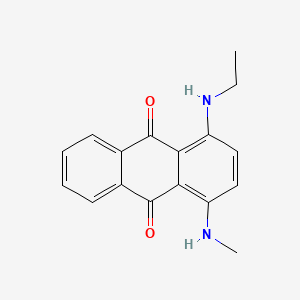
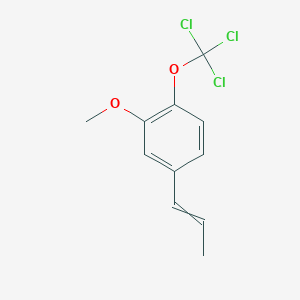

![2-[Bis(2-chloroethyl)amino]ethyl dodecanoate](/img/structure/B14500401.png)
![[3,4-diacetyloxy-5-(4-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14500409.png)
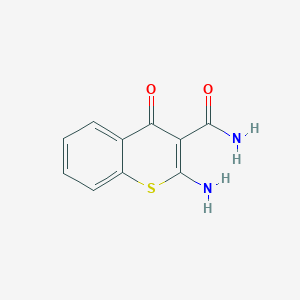
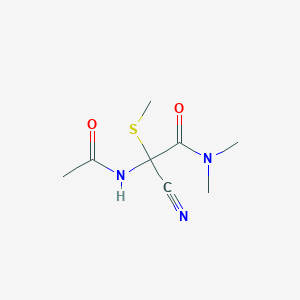
![Bicyclo[4.4.1]undecane-1,6-diol](/img/structure/B14500435.png)
